L-2-(3-METHYLTHIENYL)ALANINE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-2-(3-METHYLTHIENYL)ALANINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives.
Functionalization: The thiophene ring is functionalized to introduce the methyl group at the 3-position.
Amino Acid Coupling: The functionalized thiophene derivative is then coupled with alanine or its derivatives using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic methods using engineered microorganisms. For example, recombinant Escherichia coli strains expressing specific enzymes can be used to produce the compound in large quantities under optimized fermentation conditions .
Chemical Reactions Analysis
Types of Reactions
L-2-(3-METHYLTHIENYL)ALANINE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: EDCI, HOBt, and other peptide coupling reagents.
Major Products
The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene derivatives, and various substituted amino acid derivatives.
Scientific Research Applications
L-2-(3-METHYLTHIENYL)ALANINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of L-2-(3-METHYLTHIENYL)ALANINE involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various metabolic pathways. The thiophene ring may also interact with molecular targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
L-ALANINE: A non-essential amino acid with a simpler structure, lacking the thiophene ring.
L-2-THIENYLALANINE: Similar to L-2-(3-METHYLTHIENYL)ALANINE but without the methyl group on the thiophene ring.
L-3-METHYLTHIENYLGLYCINE: Contains a glycine backbone instead of alanine.
Uniqueness
This compound is unique due to the presence of the methyl-substituted thiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other amino acids and their derivatives, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-5-2-3-12-7(5)4-6(9)8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGATZGKFEJXZOA-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227853 | |
Record name | 2-Thiophenepropanoic acid, α-amino-3-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154593-59-6 | |
Record name | 2-Thiophenepropanoic acid, α-amino-3-methyl-, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154593-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenepropanoic acid, α-amino-3-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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